molecular formula C19H23FN4O2 B12739354 1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)- CAS No. 808732-99-2

1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)-

Cat. No.: B12739354
CAS No.: 808732-99-2
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-IRXDYDNUSA-N
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Description

1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorine atom, and a pyrimidinylamino group. Its molecular formula is C19H22FN3O2, and it is known for its specific stereochemistry, indicated by the (3R,4S) configuration.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)- involves several steps, typically starting with the preparation of the piperidine ring. The fluorine atom is introduced through a fluorination reaction, and the pyrimidinylamino group is added via a nucleophilic substitution reaction. The final step involves esterification to form the (4-methylphenyl)methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinylamino group. Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrimidinylamino group play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)- is unique due to its specific stereochemistry and functional groups. Similar compounds include:

    1-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring but differ in their substituents and stereochemistry.

    Fluorinated organic compounds: These compounds contain fluorine atoms but may have different core structures and functional groups.

    Pyrimidinylamino compounds: These compounds feature the pyrimidinylamino group but vary in their overall structure and properties.

This detailed article provides a comprehensive overview of 1-Piperidinecarboxylic acid, 3-fluoro-4-((2-pyrimidinylamino)methyl)-, (4-methylphenyl)methyl ester, (3R,4S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

808732-99-2

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

(4-methylphenyl)methyl (3R,4S)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m0/s1

InChI Key

RECBFDWSXWAXHY-IRXDYDNUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@H]([C@H](C2)F)CNC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3

Origin of Product

United States

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